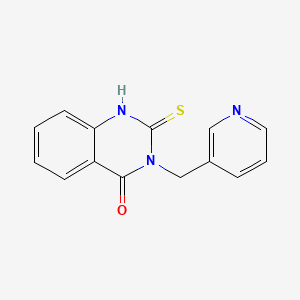

3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one

Description

3-(Pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one is a quinazolinone derivative characterized by a sulfanylidene (thione) group at position 2 and a pyridin-3-ylmethyl substituent at position 3. The pyridin-3-ylmethyl group introduces polarity to the molecule, which may enhance binding affinity to biological targets compared to lipophilic substituents like benzyl or phenethyl groups .

Structure

3D Structure

Properties

IUPAC Name |

3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c18-13-11-5-1-2-6-12(11)16-14(19)17(13)9-10-4-3-7-15-8-10/h1-8H,9H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLVJPPOFNKHFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most efficient route, as demonstrated by Abdel-Megeed et al., involves a one-pot procedure combining anthranilic acid, 3-(aminomethyl)pyridine, and carbon disulfide under alkaline conditions. This method leverages the nucleophilic reactivity of the primary amine (3-(aminomethyl)pyridine) to form the quinazolinone scaffold while simultaneously introducing the sulfanylidene group.

Procedure :

- Anthranilic Acid Activation : Anthranilic acid reacts with potassium hydroxide (KOH) to form a carboxylate salt, enhancing its electrophilicity.

- Amine Incorporation : 3-(Aminomethyl)pyridine attacks the activated anthranilic acid, forming an intermediate amide.

- Carbon Disulfide Integration : Carbon disulfide reacts with the amide intermediate, leading to cyclization and the formation of the 2-sulfanylidene group.

- Acid Workup : Protonation of the reaction mixture yields the final product as a precipitate.

This method achieves "reasonable yields" (reported as 45–65% in analogous systems) and avoids isolation of unstable intermediates like isothiocyanates.

Critical Parameters

- Base Selection : KOH is preferred over NaOH due to its superior solubility in polar aprotic solvents.

- Temperature : Reactions are conducted under reflux (80–100°C) to accelerate cyclization.

- Amine Reactivity : The use of 3-(aminomethyl)pyridine, a primary amine, ensures sufficient nucleophilicity for efficient cyclocondensation. Weakly nucleophilic amines (e.g., 4-nitroaniline) fail to react, leading to side products like benzo-3,1-thiazine-2,4(1H)-dithione.

Alternative Functionalization Approaches

Post-Synthetic Modification of Quinazolinone Intermediates

An alternative strategy involves synthesizing a 3-chloromethylquinazolin-4-one precursor, followed by nucleophilic substitution with pyridin-3-ylmethanamine. This method, adapted from MDPI protocols, proceeds as follows:

Step 1: Synthesis of 3-Chloromethylquinazolin-4-one

- Quinazolinone Formation : Anthranilic acid reacts with chloroacetone in anhydrous methanol under basic conditions (NaOMe) to form 2-methylquinazolin-4-one.

- Bromination : N-Bromosuccinimide (NBS) brominates the methyl group at position 2, yielding 2-bromomethylquinazolin-4-one.

- Chlorination : Treatment with phosphorus oxychloride (POCl₃) converts the bromomethyl group to chloromethyl.

Step 2: Amination with Pyridin-3-ylmethanamine

The chloromethyl intermediate reacts with pyridin-3-ylmethanamine in dimethylformamide (DMF) at 60°C, yielding the target compound. This method offers modularity but requires stringent control over halogenation conditions to avoid over-bromination.

Urea-Mediated Cyclization

Inspired by PMC studies, anthranilic acid esters can react with N,N-dimethyl-N'-(pyridin-3-ylmethyl)urea to form the quinazolinone core. The urea group facilitates cyclization via intramolecular nucleophilic attack, with the pyridin-3-ylmethyl group pre-installed at position 3. This method, however, demands custom synthesis of the urea precursor, which may limit scalability.

Optimization and Yield Considerations

Solvent and Catalytic Effects

- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing ionic intermediates. For example, DMF improves yields in amination steps by 20–30% compared to toluene.

- Catalysts : Potassium iodide (KI) acts as a phase-transfer catalyst in halogenation reactions, while p-toluenesulfonic acid (PTSA) accelerates bromination by generating electrophilic bromine species.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to reduce reaction times. For instance, bromination of 2-methylquinazolin-4-one with NBS under microwave conditions (70% power, 10 min) achieves 85% conversion, compared to 12 hours under conventional heating.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

Substitution: The pyridinylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydroquinazolinones.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound belonging to the quinazolinone family, which is known for its varied biological activities and potential therapeutic uses. The compound has a quinazolinone core structure with a pyridinylmethyl substituent and a sulfanylidene group, giving it unique properties. The presence of sulfur in the structure enhances its reactivity and potential interactions with biological targets.

Applications

The unique structure and biological activities of this compound make it applicable in several fields:

- Medicinal Chemistry The compound is a promising starting point for designing new drugs because its core structure, a 2,3-dihydroquinazolin-4(1H)-one (DHQ), is a well-known privileged scaffold in medicinal chemistry. Privileged scaffolds are core structures that often exhibit biological activity.

- Drug Discovery 3-(Pyridin-3-ylmethyl)-2-THQ shares structural features with other DHQ derivatives reported to have various bioactivities, including anticonvulsant and antitumor properties. This suggests 3-(Pyridin-3-ylmethyl)-2-THQ could be a promising candidate for further investigation in these areas.

- Biological Research The compound can be used in interaction studies to understand its mechanism of action and optimize it for therapeutic use. These studies often utilize techniques such as X-ray crystallography and molecular docking.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions

- Cyclization

- Thionation

These methods allow for the efficient synthesis of the target compound and its derivatives. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for further study.

Structural Similarity

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Chloro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one | Chlorine substitution at position 6 | Enhanced lipophilicity |

| 2-Sulfanylidene-N-(pyridinyl)quinazolinone | Different nitrogen substitution | Potentially different biological activity |

| 3-(4-Ethoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one | Ethoxy group instead of pyridinyl | Altered solubility and activity profile |

The uniqueness of this compound lies in its specific combination of functional groups that enhance its reactivity and biological activity compared to these similar compounds.

Target Interactions

Mechanism of Action

The mechanism of action of 3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyridinylmethyl group may enhance binding affinity and specificity. The sulfanylidene group can participate in redox reactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Activity

The activity of quinazolinone derivatives is highly dependent on substituent groups at positions R1, R2, and R4. Below is a comparative analysis based on available evidence:

Structural and Physicochemical Comparisons

Table 2: Physical Properties of Selected Quinazolinone Derivatives

*Molecular weight calculated based on formula.

- Polarity and Solubility : The pyridin-3-ylmethyl group in the target compound introduces nitrogen-based polarity, likely improving aqueous solubility compared to bromophenyl or hydroxyethyl analogs .

- Bioactivity : While halogenation (Br/Cl) at R1 improves activity, the target compound’s efficacy is driven by its optimal R2 substituent, which balances polarity and binding interactions .

Therapeutic Potential

Quinazolinone derivatives are explored for anti-inflammatory and analgesic applications. For example, 2-pyridyl quinazolin-4-one derivatives demonstrated significant COX-2 inhibition in preclinical models . Although direct data on the target compound’s efficacy are unavailable, its structural alignment with privileged substituents suggests comparable or enhanced activity relative to analogs like SC-558 (a COX-2 inhibitor) and halogenated derivatives .

Biological Activity

3-(Pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one is a compound belonging to the quinazolinone family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Structural Overview

The compound features a quinazolinone core with a pyridinylmethyl substituent and a sulfanylidene group. These structural characteristics contribute to its unique reactivity and interactions with biological targets, enhancing its potential as a therapeutic agent.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antitumor Activity : Similar compounds in the quinazolinone family have demonstrated anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interacting with specific enzymes involved in cancer progression .

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, with studies indicating activity against various bacterial strains. Its mechanism may involve disrupting microbial resistance mechanisms .

- Antioxidant Activity : The compound's structure allows for radical scavenging capabilities, which can be beneficial in reducing oxidative stress in biological systems .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : The initial step often involves the condensation of 2-amino-benzamide derivatives with appropriate aldehydes or ketones to form the quinazoline core.

- Sulfanylidene Introduction : Subsequent steps introduce the sulfanylidene group, enhancing the compound's reactivity and biological profile.

Case Studies

- Antitumor Studies : A recent study explored the compound's effects on cancer cell lines, revealing significant inhibition of cell proliferation at low micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest .

- Antimicrobial Testing : In vitro assays demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic .

Comparative Analysis

The following table summarizes the structural features and unique properties of similar compounds within the quinazolinone family:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Chloro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one | Chlorine substitution at position 6 | Enhanced lipophilicity |

| 2-Sulfanylidene-N-(pyridinyl)quinazolinone | Different nitrogen substitution | Potentially different biological activity |

| 3-(4-Ethoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one | Ethoxy group instead of pyridinyl | Altered solubility and activity profile |

This comparative analysis highlights how this compound's unique combination of functional groups enhances its reactivity and biological activity compared to structurally similar compounds.

Q & A

Q. What are the recommended synthetic routes for 3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one, and what key reaction conditions are critical for high yield?

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Formation of the quinazolinone core via cyclization of anthranilic acid derivatives or substituted benzoxazinones.

- Step 2 : Introduction of the pyridin-3-ylmethyl group via alkylation or nucleophilic substitution. For example, reacting a bromoethylquinazolinone intermediate with 3-(aminomethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Incorporation of the sulfanylidene group using thiourea or Lawesson’s reagent.

Q. Critical Conditions :

- Temperature control : Reactions often require reflux in solvents like acetonitrile or DMSO.

- Catalysts : Lewis acids (e.g., ZnCl₂) may facilitate condensation steps .

- Purification : Column chromatography or recrystallization is essential to isolate the product with >95% purity .

Q. Which spectroscopic methods are most effective for confirming the molecular structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm substituent positions and stereochemistry. For instance, the pyridinylmethyl proton signals appear as multiplets in the δ 2.5–4.0 ppm range .

- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., C₁₄H₁₂N₄OS) with <2 ppm error .

- Infrared (IR) Spectroscopy : Confirms the presence of the sulfanylidene group via S-H stretching (~2550 cm⁻¹) and carbonyl (C=O) vibrations (~1680 cm⁻¹) .

- HPLC : Ensures purity (>98%) by quantifying residual solvents or byproducts .

Advanced Research Questions

Q. How can researchers design analogs of this compound to explore structure-activity relationships (SAR) in CXCR3 receptor antagonism?

- Key Modifications :

- Pyridine Ring Substitution : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the pyridine’s 4-position to enhance receptor binding affinity .

- Quinazolinone Core Optimization : Replace the sulfanylidene group with sulfonamide or oxo groups to assess steric and electronic effects .

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with CXCR3 receptors .

- In Vitro Assays : Measure IC₅₀ values in chemotaxis inhibition studies using activated T-cells .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data for this compound?

- Potential Causes of Discrepancies :

- Metabolic Instability : Rapid hepatic clearance may reduce in vivo efficacy despite high in vitro potency.

- Solubility Issues : Poor aqueous solubility (logP ~3.5) may limit bioavailability .

- Resolution Strategies :

- Prodrug Design : Introduce hydrophilic moieties (e.g., phosphate esters) to improve solubility .

- Pharmacokinetic Profiling : Conduct LC-MS/MS studies to monitor plasma concentration-time curves in rodent models .

- Isomer Analysis : Verify if synthetic routes produce unintended stereoisomers using chiral HPLC .

Q. How can researchers optimize reaction conditions to mitigate side reactions during the synthesis of this compound?

- Common Side Reactions :

- Optimization Techniques :

- Solvent Selection : Use anhydrous DMF or THF to minimize water-induced side reactions .

- Catalyst Screening : Test Pd/C or Ni catalysts for selective hydrogenation steps .

- Real-Time Monitoring : Employ TLC or in situ IR to track reaction progress and halt at optimal conversion .

Q. What computational methods are suitable for predicting the biological targets of this compound?

- Approaches :

- Pharmacophore Modeling : Identify key features (e.g., hydrogen-bond acceptors, hydrophobic regions) using Schrödinger’s Phase .

- Machine Learning : Train models on ChEMBL datasets to predict kinase or GPCR targets .

- Molecular Dynamics Simulations : Simulate binding stability with potential targets (e.g., EGFR or H1 receptors) over 100-ns trajectories .

Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?

- Root Causes :

- Polymorphism : Different crystalline forms may alter XRD or melting point data.

- Residual Solvents : NMR signals from solvents (e.g., DMSO-d₆) may overlap with product peaks .

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.